2-Chloro-4-fluoro-1,3-dimethylbenzene

Beschreibung

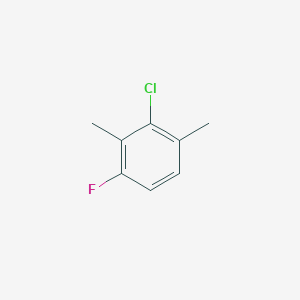

2-Chloro-4-fluoro-1,3-dimethylbenzene is a halogenated aromatic compound featuring two methyl groups at the 1- and 3-positions, a chlorine atom at the 2-position, and a fluorine atom at the 4-position.

Eigenschaften

IUPAC Name |

3-chloro-1-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRIMJZAAPPLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Fluorinated Precursors

A plausible route involves fluorination followed by chlorination. Starting with 1,3-dimethyl-4-fluorobenzene, chlorination using sulfuryl chloride () or chlorine gas () in the presence of Lewis acids (e.g., ) targets the ortho position relative to the methyl groups. However, competing para-chlorination may occur, necessitating careful temperature control (0–25°C) and stoichiometric adjustments to favor mono-chlorination.

Fluorination via Diazotization and Schiemann Reaction

Analogous to the method described in CN110759806A, fluorination can be achieved through diazotization of an aminotoluene derivative. For example, 2-chloro-4-amino-1,3-dimethylbenzene could be treated with sodium nitrite () in anhydrous hydrogen fluoride () at 0–5°C, followed by pyrolysis at 30–50°C to replace the amino group with fluorine. This approach minimizes byproducts through controlled temperature ramping and neutralization steps.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions offer pathways to install methyl groups on pre-halogenated rings, though steric hindrance from existing substituents complicates this route.

Ionic Liquid-Mediated Alkylation

CN107141212B demonstrates the use of chloroaluminate ionic liquids (e.g., ) for Friedel-Crafts acylation. Adapting this method, methylation could be achieved by reacting 2-chloro-4-fluorobenzene with methyl chloride () in an ionic liquid at 0–30°C. The ionic liquid acts as both catalyst and solvent, enabling high conversion rates (>95%) and recyclability.

Table 1: Comparative Analysis of Methylation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Ionic Liquid Alkylation | 0–30 | 85–90 | <5% polyalkylated | |

| Conventional AlCl₃ | 25–40 | 70–75 | 10–15% isomers |

Fluorine introduction via NAS is challenging due to the deactivating nature of chloro and methyl groups. However, electron-rich intermediates or high-temperature conditions may facilitate displacement.

Halogen Exchange Reactions

Using potassium fluoride () in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at 150–200°C, chlorine in 2-chloro-1,3-dimethyl-4-nitrobenzene can be replaced by fluorine. The nitro group acts as a transient activating group, which is subsequently reduced to an amine and removed via diazotization.

Multi-Step Synthesis from Xylene Derivatives

A modular approach starting from m-xylene (1,3-dimethylbenzene) involves:

-

Nitration : Introducing a nitro group at position 4 using mixed acid ().

-

Reduction : Converting the nitro group to an amine () via hydrogenation.

-

Schiemann Reaction : Replacing the amine with fluorine using and heat.

-

Chlorination : Electrophilic chlorination at position 2 with .

This sequence leverages directing effects at each stage but requires rigorous purification to isolate intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions

Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation.

-

Oxidation Reactions

- The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction Reactions

- The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides (RCOCl) with aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Chloro-4-fluoro-1,3-dimethylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Reactivity:

The presence of both chlorine and fluorine atoms enhances its reactivity compared to similar compounds. This reactivity is exploited in the synthesis of other functionalized aromatic compounds through electrophilic substitution reactions and nucleophilic substitutions.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its interactions with biological targets such as enzymes and receptors, which could lead to the development of new antimicrobial agents.

Anticancer Research:

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that certain derivatives may exhibit pharmacological activities beneficial for cancer treatment. Researchers are focusing on its mechanism of action within cellular processes to identify potential therapeutic applications.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives may possess unique pharmacological profiles that could be harnessed for treating various diseases. The ongoing research into its biological activity aims to identify novel therapeutic agents.

Pharmacological Studies:

The compound's derivatives are subjected to pharmacological studies to evaluate their efficacy and safety profiles. These studies are crucial for understanding how modifications to the chemical structure can influence biological activity and therapeutic potential.

Industrial Applications

Material Production:

In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for developing materials with specific characteristics such as thermal stability and chemical resistance.

Manufacturing Processes:

The compound is produced using large-scale halogenation processes in continuous flow reactors, which allow for precise control over reaction conditions. This method ensures high yield and purity of the final product while minimizing impurities .

Case Studies

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Drug Development

In drug development research, derivatives of this compound were synthesized and tested for anticancer activity. Results showed promising cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-chloro-4-fluoro-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to changes in cellular processes, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Notes and Limitations

Data Gaps : Direct solubility, Log P, and pharmacological data for this compound are unavailable, necessitating inferences from analogs.

Nitro- or difluoromethyl-substituted analogs differ significantly in reactivity and applications .

Safety Considerations : Brominated and chlorinated derivatives often require specialized handling, underscoring the need for caution with halogenated xylenes .

Biologische Aktivität

2-Chloro-4-fluoro-1,3-dimethylbenzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article synthesizes current knowledge on its biological effects, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

This compound is characterized by the presence of chlorine and fluorine substituents on a dimethylbenzene skeleton. Its molecular formula is C9H10ClF, and it exhibits a unique reactivity profile due to the electronegative halogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chlorinated and fluorinated compounds, including this compound. The introduction of halogens into aromatic systems is known to enhance antibacterial activity.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | < 10 µg/mL | Disruption of cell membrane integrity |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | < 5 µg/mL | Inhibition of cell wall synthesis |

The compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating strong antibacterial properties comparable to conventional antibiotics . Furthermore, its derivatives have shown enhanced efficacy against resistant strains such as MRSA .

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for evaluating the safety of potential therapeutic agents. Preliminary tests on this compound derivatives have shown low cytotoxic effects on primary mammalian cell lines . This suggests that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile.

Table 2: Cytotoxicity Assessment of Selected Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Human breast cancer (MCF-7) | > 50 | Low cytotoxicity observed |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Porcine monocyte-derived macrophages | > 100 | Safe for further in vivo studies |

Structure-Activity Relationships (SAR)

The biological activity of halogenated compounds like this compound can be explained through SAR studies. The presence and position of halogen atoms significantly influence the compound's interaction with biological targets.

- Halogen Effects : The introduction of chlorine and fluorine atoms enhances lipophilicity and alters electronic properties, facilitating better interaction with bacterial membranes.

- Substituent Variability : Variations in substituent groups can lead to changes in potency and selectivity against different microbial strains.

Case Studies

A notable case study involved the synthesis and evaluation of various chlorinated anilides derived from this compound. These derivatives exhibited broad-spectrum antimicrobial activity and were assessed against both gram-positive bacteria and mycobacterial strains . The findings indicated that specific substitutions could enhance antibacterial efficacy while maintaining low toxicity levels.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-4-fluoro-1,3-dimethylbenzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use respiratory protection (vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize exposure .

- Engineering Controls: Implement local exhaust ventilation or closed systems to reduce airborne concentrations .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Avoid prolonged storage due to potential degradation .

- Spill Management: Contain spills with inert absorbents and dispose of according to federal/state regulations. Avoid direct contact and ventilate the area .

Q. What synthetic routes are available for preparing this compound?

Answer:

- Halogenation of Dimethylbenzene Precursors:

- Step 1: Start with 1,3-dimethylbenzene and perform selective chlorination/fluorination via electrophilic aromatic substitution.

- Step 2: Optimize regioselectivity using directing groups or catalysts (e.g., Lewis acids for fluorine introduction) .

- Nucleophilic Aromatic Substitution: Substitute nitro or sulfonic acid groups on a pre-halogenated dimethylbenzene scaffold with fluorine/chlorine under polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

- Chromatography: Use GC-MS or HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy:

- NMR: Analyze and NMR spectra to confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine) .

- X-ray Crystallography: Resolve crystal structures to validate molecular geometry (e.g., bond angles, torsion angles) .

Advanced Research Questions

Q. How can computational methods assist in predicting reaction pathways for derivatives of this compound?

Answer:

- Retrosynthesis Planning: Leverage AI models (e.g., Template_relevance Pistachio/Reaxys) to propose feasible synthetic routes by analyzing reaction databases .

- DFT Calculations: Optimize transition states for halogenation steps using Gaussian or ORCA software to predict regioselectivity and activation barriers .

- Solvent Effects: Simulate solvent interactions (e.g., DMSO vs. acetonitrile) with COSMO-RS models to improve reaction yields .

Q. How can researchers resolve contradictions in spectroscopic data for halogenated dimethylbenzene derivatives?

Answer:

- Cross-Validation: Combine NMR, DEPT, and HSQC spectra to distinguish between chlorine/fluorine substituents and methyl groups .

- Isotopic Labeling: Introduce or labels to track substitution patterns in complex mixtures .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like ADF or GAMESS .

Q. What strategies optimize the regioselective synthesis of polysubstituted derivatives?

Answer:

- Directing Groups: Use sulfonic acid or nitro groups to guide halogenation to specific positions, followed by reduction/removal .

- Protecting Groups: Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl chloride to control substitution order .

- Catalytic Systems: Employ Pd/Cu catalysts for Ullmann-type coupling to introduce aryl halides selectively .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects: The 1,3-dimethyl groups hinder access to the para position, favoring meta substitution in Suzuki-Miyaura couplings .

- Electronic Effects: Electron-withdrawing fluorine increases electrophilicity at the chloro-substituted position, enhancing oxidative addition in Pd-catalyzed reactions .

- Reaction Conditions: Use bulky ligands (e.g., SPhos) and high temperatures (100–120°C) to overcome steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.